molecular formula C17H13FO B14476957 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- CAS No. 66045-87-2

1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-

Katalognummer: B14476957
CAS-Nummer: 66045-87-2
Molekulargewicht: 252.28 g/mol
InChI-Schlüssel: SIVGEYSWRBQHKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with a fluorophenyl group attached to it

Vorbereitungsmethoden

The synthesis of 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- typically involves the reaction of 2-fluorobenzaldehyde with 1-tetralone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- can be compared with other similar compounds such as:

    Flunitrazepam: A benzodiazepine derivative with a fluorophenyl group.

    2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another compound with a fluorophenyl group. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of 1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro- lies in its naphthalenone core and the specific arrangement of functional groups.

Eigenschaften

CAS-Nummer

66045-87-2

Molekularformel

C17H13FO

Molekulargewicht

252.28 g/mol

IUPAC-Name

2-[(2-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13FO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2

InChI-Schlüssel

SIVGEYSWRBQHKD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC2=CC=CC=C2F)C(=O)C3=CC=CC=C31

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.